
4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research in this area focuses on the development of new synthetic routes to produce novel compounds for various applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the broad applicability of such compounds in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant cyclooxygenase inhibition, demonstrating potential for development into therapeutic agents.
Reactivity and Chemical Behavior
Studies on the reactivity and chemical behavior of related compounds provide insights into their potential applications. For example, reactions of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with various amines highlight the versatility of these compounds in forming different chemical structures, which could be useful in the development of new materials or pharmaceuticals (Buggle, McManus, & O'sullivan, 1978).
Antimicrobial and Antifungal Activities
The evaluation of biologically active thiophene-3-carboxamide derivatives for antibacterial and antifungal activities is another key area of research. Such studies contribute to the discovery of new antimicrobial agents that can be further developed to address current challenges in treating infections (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). The detailed analysis of molecular interactions and structure-activity relationships is crucial for the optimization of these compounds for medical use.
Material Science Applications
The development of compounds with unique optical and material properties, such as those exhibiting aggregation enhanced emission and multi-stimuli-responsive properties, opens new avenues for their application in material science. For instance, pyridyl substituted benzamides with these characteristics can be explored for their potential uses in optoelectronic devices and sensors (Srivastava et al., 2017).
Anticancer Activity
The synthesis and evaluation of N-(pyridin-3-yl)benzamide derivatives for anticancer activity against various human cancer cell lines is a significant step toward the development of new chemotherapeutic agents. These compounds have shown promising activity, indicating their potential for further development into effective cancer treatments (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-10-11-25-18-6-4-15(5-7-18)20(23)22-13-16-3-2-9-21-19(16)17-8-12-26-14-17/h2-9,12,14H,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKKPKVRZWFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)
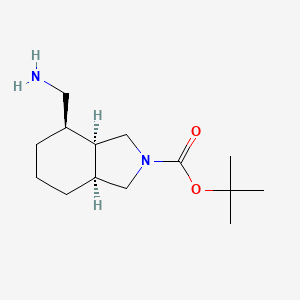
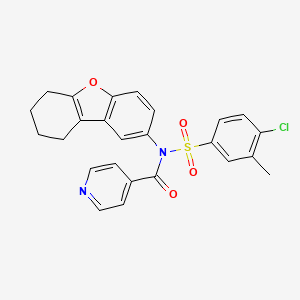
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)
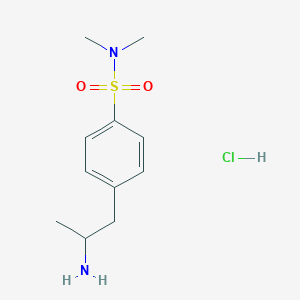
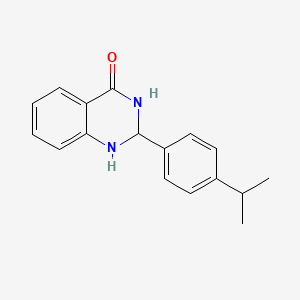
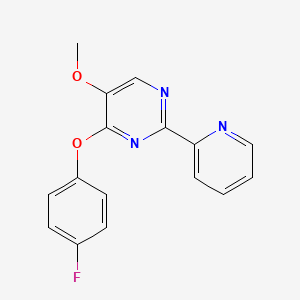

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)

![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)
![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)
